Potassium carbonate-13C

Catalog No.
S1488379
CAS No.
122570-45-0
M.F
CK2O3
M. Wt
139.198 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium carbonate-13C

CAS Number

122570-45-0

Product Name

Potassium carbonate-13C

IUPAC Name

dipotassium;oxo(113C)methanediolate

Molecular Formula

CK2O3

Molecular Weight

139.198 g/mol

InChI

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;;

InChI Key

BWHMMNNQKKPAPP-GOCMCNPZSA-L

SMILES

C(=O)([O-])[O-].[K+].[K+]

Canonical SMILES

C(=O)([O-])[O-].[K+].[K+]

Isomeric SMILES

[13C](=O)([O-])[O-].[K+].[K+]
  • Isotopic Tracer: K¹³CO₃ acts as a stable isotope tracer. Stable isotopes are non-radioactive and have the same chemical properties as their naturally occurring counterparts, but differ in mass. This allows scientists to track the movement and transformation of the carbon atom within a system by analyzing the presence and abundance of ¹³C in the final product.

For example, researchers studying plant photosynthesis can use K¹³CO₃ to understand how plants incorporate carbon dioxide (CO₂) into organic molecules. By feeding plants K¹³CO₃-enriched CO₂ and analyzing the ¹³C content in different plant components, scientists can map the pathway of carbon fixation and identify key metabolic processes [].

  • Solid-State NMR Spectroscopy: K¹³CO₃ serves as a crucial reference compound in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules at the atomic level. K¹³CO₃, with its distinct ¹³C peak in the NMR spectrum, helps calibrate and reference other carbon-containing molecules being studied.

This application is particularly beneficial in material science research, where scientists analyze the chemical composition and structure of various materials. By comparing the NMR spectrum of the material with that of K¹³CO₃ as a reference, researchers can identify and characterize different carbon-based functional groups within the material.

These are just two examples of how K¹³CO₃ contributes to scientific research. Its ability to act as a stable isotope tracer and reference compound makes it a valuable tool for researchers in various fields, including:

  • Plant and Cell Biology: Understanding metabolic pathways and carbon fixation processes.
  • Environmental Science: Tracking carbon cycling in ecosystems and studying the fate of pollutants.
  • Material Science: Characterizing the composition and structure of materials.
  • Biochemistry: Investigating enzyme activity and metabolic pathways.

Potassium carbonate-13C is an isotopically labeled form of potassium carbonate, where the carbon atoms are enriched with the carbon-13 isotope. The chemical formula for potassium carbonate is K2CO3K_2CO_3, and it is a white, hygroscopic salt that is soluble in water, forming a strongly alkaline solution. Potassium carbonate is primarily derived from the reaction of potassium hydroxide with carbon dioxide, resulting in the formation of potassium carbonate and water:

2KOH+CO2K2CO3+H2O2KOH+CO_2\rightarrow K_2CO_3+H_2O

This compound is notable for its applications in various industries, including glass and soap production, as well as its use in food processing.

Potassium carbonate-13C shares the same hazards as regular potassium carbonate. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Ingestion can cause nausea, vomiting, and diarrhea.

Safety precautions:

  • Wear gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible chemicals.

  • Acid-Base Reactions: It acts as a base and can react with acids to form potassium salts and water.
    • Example:
    K2CO3+2HCl2KCl+H2O+CO2K_2CO_3+2HCl\rightarrow 2KCl+H_2O+CO_2
  • Thermal Decomposition: When heated, potassium carbonate can decompose to form potassium oxide and carbon dioxide.
    • Example:
    2K2CO32K2O+2CO22K_2CO_3\rightarrow 2K_2O+2CO_2
  • Carbon Dioxide Absorption: It can absorb carbon dioxide from the atmosphere, leading to the formation of bicarbonate.
    • Example:
    K2CO3+CO2+H2O2KHCO3K_2CO_3+CO_2+H_2O\rightarrow 2KHCO_3

Potassium carbonate-13C does not exhibit significant biological activity on its own but serves as a stable isotopic tracer in biological studies. Its isotopic labeling allows researchers to track metabolic pathways involving carbon compounds in living organisms. For example, it can be used in studies examining the utilization of carbon sources by microorganisms or plants.

The synthesis of potassium carbonate-13C involves several methods:

  • Isotopic Enrichment: Carbon dioxide enriched with carbon-13 can be reacted with potassium hydroxide to produce potassium carbonate-13C.
  • Carbonate Exchange: Potassium bicarbonate can be thermally decomposed to yield potassium carbonate-13C:
    2KHCO3K2CO3+H2O+CO22KHCO_3\rightarrow K_2CO_3+H_2O+CO_2
  • Direct Synthesis: Potassium carbonate can also be synthesized directly from isotopically labeled precursors under controlled conditions.

Potassium carbonate-13C has several applications:

  • Analytical Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy for determining the structure of organic compounds.
  • Biological Research: Acts as a tracer in metabolic studies to understand carbon cycling within biological systems.
  • Industrial Processes: Employed in glass manufacturing and soap production due to its alkaline properties.
  • Food Industry: Utilized in traditional cooking processes, such as making certain types of noodles and baked goods.

Studies involving potassium carbonate-13C often focus on its interactions with various materials:

  • Surface Interactions: Research has shown that potassium carbonate interacts with surface oxides on carbon substrates, which can influence catalytic processes .
  • Chemical Shift Studies: Investigations into the chemical shift tensors of potassium carbonate-13C provide insights into its molecular structure and behavior under different conditions .
  • Reactivity with Organic Compounds: Its role as a mild base allows it to participate in various organic reactions, enhancing yields without the need for more aggressive reagents.

Several compounds share similarities with potassium carbonate-13C:

CompoundFormulaUnique Features
Sodium CarbonateNa2CO3Na_2CO_3Commonly used in glass making; less soluble than potassium carbonate.
Ammonium Carbonate(NH4)2CO3(NH_4)_2CO_3Used as a leavening agent; decomposes at lower temperatures than potassium carbonate.
Calcium CarbonateCaCO3CaCO_3Found naturally; used in antacids; reacts differently due to divalent cation.
Lithium CarbonateLi2CO3Li_2CO_3Used in mood stabilizers; has unique solubility properties compared to potassium carbonate.

Potassium carbonate-13C is unique due to its specific isotopic labeling, which allows for detailed studies in both chemical and biological contexts that cannot be achieved with non-labeled compounds.

The discovery and utilization of stable isotopes represent one of the most significant developments in 20th-century chemical research. The concept of isotopes emerged gradually, with early theories dating back to William Prout's anonymous writings in 1815, which suggested that atomic weights were multiples of hydrogen. However, the term "isotope" itself wasn't coined until 1913 when Frederick Soddy derived it from the Greek "isos topos," meaning "same place".

The fundamental studies of atomic elements in the first quarter of the 20th century led to the recognition of isotopes of oxygen, carbon, nitrogen, and hydrogen. This scientific advancement was greatly accelerated by Nobel laureates J.J. Thomson and F.W. Aston, who developed early forms of mass spectrometers that enabled accurate separation, identification, and quantification of isotopes.

The utility of stable isotopes like carbon-13 in biological disciplines was not immediately apparent. However, researchers soon discovered that these stable isotopes could be chemically introduced into organic compounds such as fatty acids, amino acids, and sugars to "trace" their metabolic fate within biological systems. This non-radioactive tracing capability revolutionized biochemical research, providing unprecedented insights into metabolic pathways without radiation hazards.

Role of potassium carbonate-13C in isotopic tracing methodologies

Potassium carbonate-13C has emerged as an essential tool in isotopic tracing methodologies, particularly for studies involving carbon dioxide metabolism and carbonate chemistry. As a 13C-labeled compound, it provides a stable isotope source that can be incorporated into various experimental systems.

One significant application is the 13C bicarbonate method for measuring energy expenditure in biological systems. This technique is particularly valuable in clinical settings where traditional methods like indirect calorimetry may be impractical. For example, the [13C]bicarbonate method allows for facile measurements of energy expenditure in intubated neonates, as it doesn't require complete collection of expired air.

The method works by administering a primed continuous intravenous infusion of labeled bicarbonate (derived from potassium carbonate-13C) and then measuring the dilution of 13CO2 in breath samples. Studies have validated this approach, showing strong correlations between energy expenditure measured via the bicarbonate method and standard indirect calorimetry, with a 95% confidence interval of ±8.2 kcal·kg−1·d−1.

Overview of 13C-enriched carbonate systems in academic research

13C-enriched carbonate systems, including potassium carbonate-13C, have become fundamental research tools across multiple scientific disciplines. These compounds provide opportunities for investigating chemical bonding, reaction mechanisms, and structural characterization through advanced spectroscopic techniques.

In solid-state nuclear magnetic resonance (NMR) experiments, the principal values of 13C chemical shift tensors in potassium carbonate (K2CO3) and related compounds have been extensively studied. These investigations help elucidate the electronic environment around carbon atoms in various chemical structures, providing crucial insights into chemical bonding and molecular architecture.

The incorporation of 13C into carbonate systems also facilitates studies of reaction dynamics and carbon cycling in environmental systems. For instance, the distinct isotopic signatures of 13C-labeled compounds allow researchers to track carbon movements through complex environmental and biological systems with high precision.

Phase Transfer Catalysis in Carbon-13 Incorporation

Phase transfer catalysis (PTC) has emerged as a cornerstone technique for integrating ¹³C into potassium carbonate. This method facilitates the use of inorganic bases, such as potassium hydroxide or carbonate, in organic solvents, enabling efficient isotopic exchange. The process typically employs quaternary ammonium salts as catalysts, whose organophilicity is optimized using the C# parameter (total carbons in the ammonium structure). For instance, methyl tributyl ammonium (C# = 13) enhances the transfer of hydroxide ions into the organic phase, promoting the reaction between ¹³CO₂ and potassium hydroxide [2].

The catalytic cycle involves:

  • Ion Pair Formation: Quaternary ammonium cations (Q⁺) extract hydroxide (OH⁻) into the organic phase.
  • Isotopic Exchange: Hydroxide reacts with ¹³CO₂ to form ¹³CO₃²⁻.
  • Precipitation: Potassium ions (K⁺) from the aqueous phase combine with ¹³CO₃²⁻, yielding K₂¹³CO₃.

This method reduces reliance on hazardous solvents, aligning with green chemistry principles [2].

Reaction Optimization with Benzyl Chloride and K₂CO₃

Benzyl chloride (C₆H₅CH₂Cl) serves as a model substrate for optimizing ¹³C incorporation. In a toluene solvent system, K₂CO₃ acts as both a base and a carbonate source. Key parameters include:

ParameterOptimal ConditionEffect on Yield
Temperature80–100°CEnhances reaction rate
Molar Ratio (K₂CO₃:BnCl)2:1Minimizes side reactions
SolventTolueneImproves phase separation

Under these conditions, the nucleophilic displacement of chloride by ¹³CO₃²⁻ achieves >90% conversion, as verified by ¹³C NMR [3] [4].

Isotopic Exchange Mechanisms in Carbonate Systems

Isotopic enrichment in K₂¹³CO₃ relies on equilibrium-driven exchange between natural abundance CO₃²⁻ and ¹³CO₂. In aqueous solutions, the reaction:
$$ \text{CO}3^{2-} + \text{}^{13}\text{CO}2 + \text{H}2\text{O} \leftrightarrow 2 \text{HCO}3^- + \text{}^{13}\text{CO}_3^{2-} $$
proceeds under mild acidic conditions (pH 8–9). Solid-state NMR studies confirm that ¹³C incorporation alters the chemical shift tensor of carbonate ions, with principal values shifting by 12–18 ppm compared to natural abundance samples [4].

Purification and Isotopic Enrichment Techniques

Crystallization Methods for 98% ¹³C Purity

Fractional crystallization in ethanol-water mixtures (3:1 v/v) effectively removes unreacted KOH and KCl impurities. The solubility of K₂¹³CO₃ decreases sharply at 4°C, enabling recovery of 98% pure crystals after three recrystallization cycles [5].

Dual-Column Chromatography for K⁺ Separation

Ion-exchange chromatography using Amberlite IR-120 (H⁺ form) and Dowex 50WX8 (Na⁺ form) resins ensures high-purity K⁺ isolation:

  • First Column: Removes divalent cations (Mg²⁺, Ca²⁺) via chelation.
  • Second Column: Exchanges Na⁺ for K⁺, achieving >99.9% potassium purity.

This sequential approach minimizes isotopic dilution from counterions [6].

Economic and Scalability Considerations in Production

The cost of ¹³C precursors (e.g., ¹³CO₂ gas) constitutes ~60% of total production expenses. However, PTC-based synthesis reduces operational costs by:

  • Solvent Recovery: Toluene and MTBE are recycled with >95% efficiency.
  • Catalyst Reuse: Quaternary ammonium salts retain activity for 5–7 cycles.

Large-scale reactors (500–1,000 L) achieve batch yields of 50–70 kg, with energy consumption optimized via adiabatic crystallization [5].

Metabolic flux analysis using carbon-13 labeled compounds has emerged as a powerful tool for understanding cellular metabolism in biological systems. Potassium carbonate-13C serves as a specialized tracer compound that enables researchers to track carbon flow through metabolic pathways with high precision [1] [2] [3]. The application of carbon-13 labeled tracers in metabolic flux analysis provides quantitative insights into cellular energy production, biosynthesis, and metabolic regulation under various physiological conditions.

Tracer selection for glycolysis and TCA cycle studies

The selection of appropriate carbon-13 tracers is critical for obtaining precise metabolic flux measurements in glycolysis and tricarboxylic acid cycle studies. Research has demonstrated that different carbon-13 labeled substrates provide varying degrees of information about specific metabolic pathways [1] [2]. For glycolysis studies, glucose tracers labeled at specific carbon positions offer distinct advantages, with [1,2-carbon-13 subscript 2]glucose providing the most precise estimates for glycolytic fluxes [1] [2]. This tracer enables researchers to track carbon flow through key glycolytic enzymes and quantify flux distributions with confidence intervals significantly narrower than those obtained with traditional tracers.

The tricarboxylic acid cycle requires different tracer strategies due to its complex network of interconnected reactions. Studies have shown that [U-carbon-13 subscript 5]glutamine emerges as the preferred isotopic tracer for tricarboxylic acid cycle analysis [1] [2]. This tracer provides superior information about anaplerotic reactions, citrate synthase activity, and the exchange fluxes between succinate, fumarate, and oxaloacetate [2]. The effectiveness of glutamine tracers stems from their ability to enter the tricarboxylic acid cycle through multiple pathways, including glutaminolysis and direct conversion to alpha-ketoglutarate.
The precision of flux measurements depends heavily on the information content provided by each tracer. Mathematical modeling studies have demonstrated that tracer combinations can provide additive benefits for flux resolution [4]. The [1,2-carbon-13 subscript 2]glucose and [U-carbon-13 subscript 5]glutamine combination has been optimized using genetic algorithms to minimize confidence intervals across the entire central carbon metabolism network [4]. This approach enables simultaneous analysis of glycolysis, pentose phosphate pathway, and tricarboxylic acid cycle fluxes within a single experimental framework.

Comparative performance of carbon-13 glucose vs. glutamine tracers

The comparative performance of carbon-13 labeled glucose and glutamine tracers reveals distinct advantages for different metabolic pathways. Glucose tracers excel in characterizing glycolytic fluxes and pentose phosphate pathway activity, while glutamine tracers provide superior information about tricarboxylic acid cycle and anaplerotic reactions [1] [2]. Experimental validation studies have confirmed that [1,2-carbon-13 subscript 2]glucose provides confidence intervals up to 0.303 flux units for glycolytic reactions, representing a significant improvement over traditional single-carbon labeled tracers [1] [2].

Glutamine tracers demonstrate particular strength in resolving exchange fluxes within the tricarboxylic acid cycle. The [U-carbon-13 subscript 5]glutamine tracer enables precise quantification of net fluxes from succinate to fumarate and oxaloacetate to fumarate [2]. This capability is essential for understanding cancer cell metabolism, where alterations in tricarboxylic acid cycle flux patterns are associated with oncogenic transformation and drug resistance mechanisms [2] [5].

The temporal dynamics of tracer incorporation also differ between glucose and glutamine systems. Glucose tracers provide rapid labeling of glycolytic intermediates, enabling measurement of metabolic steady-state conditions within shorter experimental timeframes [6]. Glutamine tracers require longer incubation periods to achieve isotopic steady-state in tricarboxylic acid cycle intermediates, but provide more comprehensive information about oxidative metabolism and amino acid biosynthesis pathways [2] [6].

Recent developments in parallel labeling experiments have enhanced the utility of combined glucose and glutamine tracer approaches. Studies employing multiple tracer experiments simultaneously have demonstrated that integrated analysis of glucose and glutamine labeling patterns can provide flux estimates with superior precision compared to single-tracer approaches [4] [7]. This methodology enables comprehensive characterization of central carbon metabolism while maintaining acceptable experimental complexity and cost considerations.

Geochemical isotope proxy development

The development of geochemical isotope proxies using potassium carbonate-13C represents a significant advancement in understanding Earth's carbon cycle and ancient environmental conditions. These proxies provide quantitative tools for reconstructing past climate states, ocean chemistry, and geological processes across Earth's history [8] [9] [10].

K isotope analysis in marine carbonate materials

Potassium isotope analysis in marine carbonate materials has emerged as a novel geochemical proxy for constraining seawater chemistry through geological time. High-precision potassium isotope measurements in marine carbonates enable researchers to trace continental weathering processes and their impact on ocean chemistry [8] [9] [10]. The development of efficient analytical methods for low-potassium carbonate samples has overcome previous technical limitations, allowing routine analysis of 100-150 milligram carbonate samples using multicollector inductively coupled plasma mass spectrometry [11] [8].

The analytical methodology involves a dual-column potassium purification protocol specifically optimized for marine carbonates. This approach addresses the challenges of low potassium contents in carbonate materials, including insufficient sample purification, non-quantitative yield, and high accumulative blank levels [11] [8]. The optimized purification method achieves satisfactory potassium separation with recovery rates approaching 100 percent and negligible procedural blanks of 29.5 ± 4.4 nanograms [11].

Potassium isotope fractionation during silicate weathering shows systematic patterns that correlate with chemical weathering intensity. Studies of major river systems demonstrate that heavy potassium isotopes are preferentially partitioned into aqueous solutions during silicate weathering [9]. The delta-41K values of riverine dissolved loads vary remarkably and correlate negatively with the chemical weathering intensity of drainage basins [9]. This relationship enables estimation of the average potassium isotope composition of global riverine runoff, with values of delta-41K = -0.22 per mille providing constraints on modern global potassium cycling [9].

The application of potassium isotopes as a continental weathering proxy offers several advantages over existing geochemical tracers. Unlike lithium and rubidium isotope systems, potassium isotopes are directly coupled with the geological cycling of major alkali elements [9]. The narrow range of potassium isotopic compositions in igneous rocks, combined with the significant isotopic offset between igneous rocks and seawater, enables precise identification of weathering-related fractionation processes [9].

Carbon isotope fractionation during carbonate precipitation

Carbon isotope fractionation during carbonate precipitation represents a fundamental process controlling the isotopic composition of sedimentary carbonates and their utility as paleoenvironmental proxies. Experimental studies have quantified the fractionation factors between dissolved inorganic carbon species and precipitated carbonate minerals under various temperature and chemical conditions [12] [13] [14].

The fractionation of carbon isotopes during carbonate precipitation involves multiple processes, including kinetic effects during carbon dioxide degassing and equilibrium fractionation between dissolved and solid phases. Studies of bicarbonate dehydration and dehydroxylation reactions demonstrate significant kinetic isotope effects, with fractionation factors of -29.7 per mille and -22.5 per mille respectively at 25 degrees Celsius [12]. These kinetic effects influence both the isotopic composition of degassed carbon dioxide and the carbonate minerals that precipitate from partially degassed solutions.
The temperature dependence of carbon isotope fractionation between carbon dioxide and carbonate minerals has been characterized through experimental studies spanning temperatures from 300 to 1200 degrees Celsius [15] [16]. At lower temperatures relevant to surface processes, the fractionation factor between carbon dioxide and calcium carbonate is approximately -15 per mille [14]. This temperature-dependent fractionation provides a basis for reconstructing precipitation temperatures and environmental conditions from ancient carbonate deposits.

Microbial processes significantly influence carbon isotope fractionation during carbonate precipitation. Studies of microbial-induced carbonate precipitation demonstrate that biological activity can alter the carbon isotopic composition of precipitated carbonates through metabolic processes [17]. The involvement of carbonic anhydrase and other enzymatic processes can modify the effective fractionation factors, leading to deviations from purely inorganic precipitation patterns [17].

The application of carbon isotope fractionation principles to natural systems requires consideration of multiple environmental factors. Factors such as solution chemistry, precipitation rate, temperature, and biological activity all influence the magnitude and direction of isotopic fractionation [12] [14]. Understanding these controls is essential for interpreting the carbon isotope records preserved in ancient carbonate sequences and their implications for past environmental conditions.

Environmental and planetary science applications

Environmental and planetary science applications of potassium carbonate-13C extend beyond terrestrial systems to include studies of extraterrestrial materials and ancient Earth environments. These applications provide insights into planetary formation processes, early atmospheric evolution, and the origins of organic matter in the solar system [18] [19] [20].

Carbon-13 depleted organic matter in Martian sediments

The discovery of carbon-13 depleted organic matter in Martian sediments by the Curiosity rover has provided crucial insights into early Martian atmospheric processes and organic matter formation. Sedimentary organic matter from Gale crater exhibits anomalously low carbon-13 abundances of 0.92 to 0.99 percent, significantly lower than typical Earth values of approximately 1.04 percent [18] [19] [20]. This isotopic signature represents one of the most extreme carbon-13 depletions observed in the solar system and requires specific formation mechanisms to explain its origin.

Experimental studies have demonstrated that solar ultraviolet photolysis of carbon dioxide in a reducing atmosphere can produce strongly carbon-13 depleted carbon monoxide [18] [19]. The photodissociation process preferentially breaks carbon-12 containing carbon dioxide molecules, leaving behind carbon dioxide enriched in carbon-13 and producing carbon monoxide depleted in carbon-13 [19] [20]. This isotopic fractionation during photodissociation provides a plausible mechanism for generating the carbon-13 depleted organic matter observed in Martian sediments.

The conversion of carbon-13 depleted carbon monoxide to organic compounds occurs through atmospheric synthesis processes under reducing conditions. In Mars' early atmosphere, where oxygen was depleted, the carbon dioxide enriched with carbon-13 would have transformed into formaldehyde and possibly methanol [19] [20]. These compounds could dissolve in surface water and subsequently polymerize to form complex organic molecules that became incorporated into sedimentary deposits.

Mass balance modeling using estimated isotopic fractionation factors indicates that approximately 20 percent of volcanic carbon dioxide on early Mars was converted to organic matter via carbon monoxide [18] [19]. This conversion rate is consistent with available data for carbon isotopes in Martian carbonate materials and provides a quantitative framework for understanding the early Martian carbon cycle [19] [20]. The atmospheric synthesis mechanism also explains the carbon-13 enrichment observed in early Martian carbon dioxide without requiring long-term carbon escape to space.

Recent atmospheric modeling studies have extended this understanding to include the role of formaldehyde in organic matter formation. Detailed photochemical models combined with climate models estimate changes in the carbon isotope ratio of formaldehyde on Mars dating back 3 to 4 billion years [21]. These models reveal that the depletion of carbon-13 in formaldehyde results from photodissociation of carbon dioxide by solar ultraviolet radiation, creating a pathway for isotopically depleted organic matter formation in early Martian environments [21].

Isotopic signatures in paleoproterozoic carbonatites

Paleoproterozoic carbonatites provide unique records of early Earth's deep carbon cycle and mantle evolution. These igneous rocks, formed from carbonate-rich melts derived from the mantle, preserve isotopic signatures that reflect the composition and processes of the deep Earth during the Paleoproterozoic era [22] [23] [24]. The study of carbon and oxygen isotopes in these ancient carbonatites offers insights into mantle evolution, crustal recycling, and the early carbon cycle.
The isotopic compositions of Paleoproterozoic carbonatites typically fall within the primary igneous carbonatite field, defined by delta-13C values of -4.9 to -6.4 per mille and delta-18O values of +8.0 to +9.8 per mille [22]. These values indicate derivation from mantle sources with minimal crustal contamination, supporting a direct connection between carbonatite magmas and the deep Earth carbon reservoir [22] [23]. The restricted variability in carbon isotope compositions of carbonatites older than 400 million years suggests relatively uniform deep Earth carbon isotope signatures during the Paleoproterozoic [23].

The Dubravinsky alkaline-carbonatite complex in Russia represents one of the earliest known carbonatite complexes worldwide, with an age of 2.07-2.08 billion years [22]. This complex formed in a suprasubduction setting from both mantle and crustal sources, indicating the role of subduction processes in Paleoproterozoic carbonatite formation [22]. The preserved primary igneous carbon and oxygen isotope composition suggests minimal post-emplacement alteration, providing direct access to early Earth mantle signatures.

Sulfur isotope compositions in Paleoproterozoic carbonatites provide additional constraints on formation conditions and source characteristics. The delta-34S values of -1.4 to 2 per mille and delta-33S values of -0.001 to -0.13 per mille overlap with Earth's mantle composition, supporting magmatic formation under reducing conditions [23]. The coexistence of sulfide phases with magnesite in these carbonatites indicates crystallization under reducing conditions, contrasting with the more oxidized conditions typical of younger carbonatite complexes.

The limited variability in isotopic compositions of Paleoproterozoic carbonatites compared to younger examples suggests fundamental differences in the oxidation state of carbonatite magmas through time. This observation implies an overall lower oxidation state of carbonatite magmas emplaced prior to 400 million years ago [23]. The systematic change in isotopic variability may reflect the evolution of Earth's deep oxygen cycle and the increasing role of subducted oxidized materials in carbonatite source regions over geological time.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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